N-benzoylampicillin
Description
N-Benzoylampicillin is a semi-synthetic β-lactam antibiotic derived from ampicillin, modified by the introduction of a benzoyl group at the N-position. This structural alteration aims to enhance pharmacokinetic properties, such as oral bioavailability and stability against β-lactamases, while retaining antibacterial activity against Gram-positive and Gram-negative pathogens. The benzoyl moiety may influence solubility, plasma protein binding, and resistance to enzymatic degradation, making it a subject of interest in antibiotic development .
Properties
Molecular Formula |
C23H23N3O5S |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-benzamido-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H23N3O5S/c1-23(2)17(22(30)31)26-20(29)16(21(26)32-23)25-19(28)15(13-9-5-3-6-10-13)24-18(27)14-11-7-4-8-12-14/h3-12,15-17,21H,1-2H3,(H,24,27)(H,25,28)(H,30,31)/t15-,16-,17+,21-/m1/s1 |
InChI Key |
CXJJYKZWBRYMST-PZTGFMGMSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C(=O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The benzoyl group in N-benzoylampicillin distinguishes it from other ampicillin derivatives. Key structural analogs include:
Pharmacokinetic and Pharmacodynamic Profiles
- In contrast, benzathine benzylpenicillin’s poor solubility limits it to intramuscular administration but ensures sustained release .
- Stability : The benzoyl group may shield the β-lactam ring from enzymatic degradation, akin to strategies used in clavulanic acid combinations. However, this requires empirical validation.
- Antimicrobial Spectrum : Similar to ampicillin, this compound likely targets penicillin-binding proteins (PBPs), but its enhanced stability could expand efficacy against β-lactamase-producing strains.
Regulatory and Clinical Considerations
Bioequivalence and Standardization
Regulatory guidelines for generic antibiotics, such as those outlined by the EMA and China’s National Medical Products Administration (NMPA), emphasize bioequivalence studies, safety profiles, and quality control. For this compound, establishing a reference standard (e.g., against ampicillin or benzathine benzylpenicillin) would require comparative dissolution testing and pharmacokinetic trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
